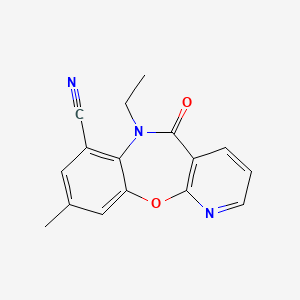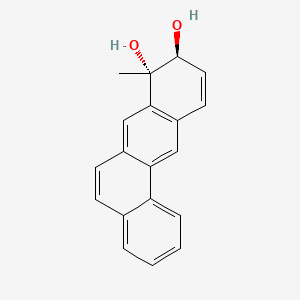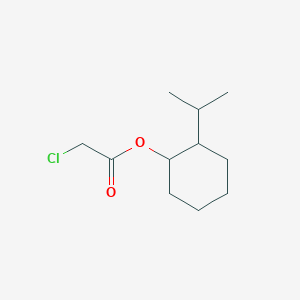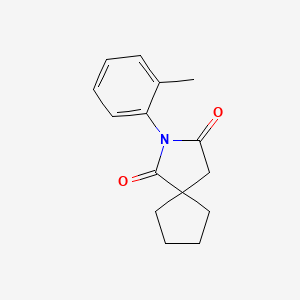
2-(2-Methylphenyl)-2-azaspiro(4.4)nonane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylphenyl)-2-azaspiro(44)nonane-1,3-dione is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylphenyl)-2-azaspiro(4.4)nonane-1,3-dione typically involves multi-step organic reactions. One common approach might include:
Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the 2-Methylphenyl Group: This step may involve a Friedel-Crafts alkylation or acylation reaction.
Final Functionalization: Additional steps to introduce the azaspiro structure and other functional groups.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methylphenyl)-2-azaspiro(4.4)nonane-1,3-dione can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, dichloromethane as solvent, room temperature.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent, reflux conditions.
Substitution: Halogenating agents, polar aprotic solvents, elevated temperatures.
Major Products
The major products formed from these reactions would depend on the specific functional groups present and the reaction conditions used.
Aplicaciones Científicas De Investigación
2-(2-Methylphenyl)-2-azaspiro(4
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Exploration as a candidate for drug development due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Methylphenyl)-2-azaspiro(4.4)nonane-1,3-dione would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
2-Azaspiro(4.4)nonane-1,3-dione: Lacks the 2-methylphenyl group, potentially altering its chemical properties and applications.
2-(2-Methylphenyl)-2-azaspiro(4.4)octane-1,3-dione: Similar structure but with a different ring size, affecting its reactivity and stability.
Uniqueness
The presence of the 2-methylphenyl group in 2-(2-Methylphenyl)-2-azaspiro(4.4)nonane-1,3-dione may confer unique properties such as increased lipophilicity, altered binding affinity to biological targets, and distinct reactivity patterns compared to similar compounds.
Propiedades
Número CAS |
61343-08-6 |
|---|---|
Fórmula molecular |
C15H17NO2 |
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
2-(2-methylphenyl)-2-azaspiro[4.4]nonane-1,3-dione |
InChI |
InChI=1S/C15H17NO2/c1-11-6-2-3-7-12(11)16-13(17)10-15(14(16)18)8-4-5-9-15/h2-3,6-7H,4-5,8-10H2,1H3 |
Clave InChI |
TZLJOXRJBNALRH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N2C(=O)CC3(C2=O)CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


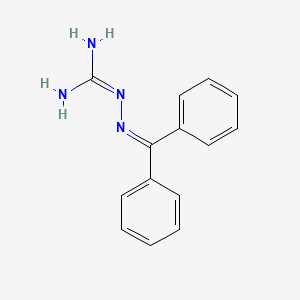
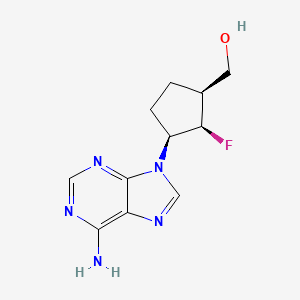

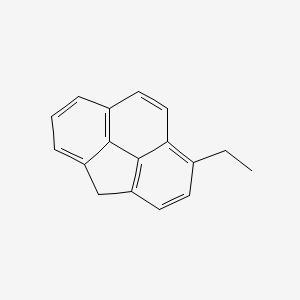


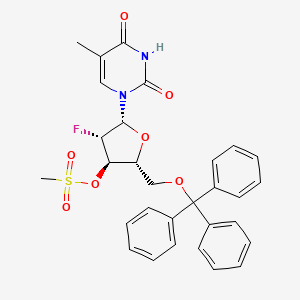
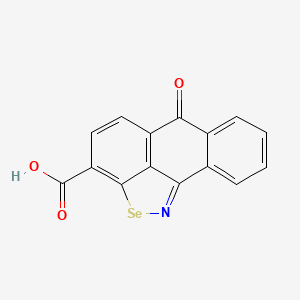
![5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9,12-triazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12797694.png)
